Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)-
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Overview
Description
Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)-: is an organic compound with the molecular formula C12H10ClN3O. It is a derivative of benzamide, featuring an amino group at the 4-position and a chloro-substituted pyridinyl group at the N-position. This compound is of interest in various fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- typically involves the reaction of 4-aminobenzamide with 5-chloro-2-pyridinecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted pyridinyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted pyridinyl derivatives
Scientific Research Applications
Chemistry: Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with various enzymes and receptors, making it a candidate for drug discovery and development .
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets, such as enzymes involved in disease pathways .
Industry: In the industrial sector, Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- is used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
- 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
- 4-amino-5-chloro-N-(2-(ethylamino)ethyl)-2-methoxybenzamide
- Metoclopramide
Uniqueness: Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro-substituted pyridinyl group differentiates it from other benzamide derivatives, potentially leading to unique interactions with molecular targets .
Properties
CAS No. |
36845-14-4 |
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Molecular Formula |
C12H10ClN3O |
Molecular Weight |
247.68 g/mol |
IUPAC Name |
4-amino-N-(5-chloropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H10ClN3O/c13-9-3-6-11(15-7-9)16-12(17)8-1-4-10(14)5-2-8/h1-7H,14H2,(H,15,16,17) |
InChI Key |
BSJGXTNBRNVOQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Cl)N |
Origin of Product |
United States |
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